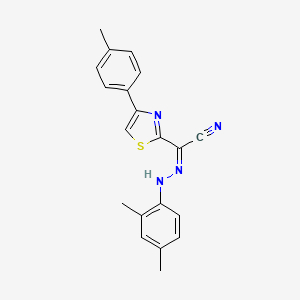
(Z)-N'-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N'-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C20H18N4S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Thiazole derivatives have been synthesized and tested for antiviral activity against various viruses, such as herpes and parainfluenza viruses. These studies illustrate the potential of thiazole compounds in the development of new antiviral agents. For example, thiazole nucleosides were evaluated for in vitro activity against type 1 herpes virus and type 3 parainfluenza virus, showing significant antiviral activity and acting as active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).
Fluorescent Complexes for DNA Analysis
Thiazole derivatives have been used to create fluorescent complexes with double-stranded DNA, enhancing the fluorescence for DNA analysis significantly. This application is crucial for molecular biology research, offering a tool for sensitive detection and quantitation of nucleic acids (Rye et al., 1992).
Antimicrobial and Anticancer Agents
Research on thiazole derivatives has also extended to their use as antimicrobial and anticancer agents. Studies show that thiazole-based compounds exhibit promising activity against various bacterial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents. For instance, some thiazolyl-pyrazole derivatives have been designed, synthesized, and shown to possess anticancer activities, indicating the therapeutic importance of thiazole derivatives in cancer treatment (Sayed et al., 2019).
Catalysis and Polymerization
Thiazole derivatives have found applications in catalysis, such as facilitating transesterification reactions, indicating their utility in chemical synthesis and industrial applications. For example, Fe-Zn double-metal cyanide complexes, related to thiazole chemistry, have been reported as highly efficient solid catalysts for transesterification reactions, showcasing the versatility of thiazole-related compounds in catalytic processes (Srivastava et al., 2006).
Propriétés
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-13-4-7-16(8-5-13)19-12-25-20(22-19)18(11-21)24-23-17-9-6-14(2)10-15(17)3/h4-10,12,23H,1-3H3/b24-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLUAILYXBUIDZ-MOHJPFBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2672254.png)
![2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2672255.png)
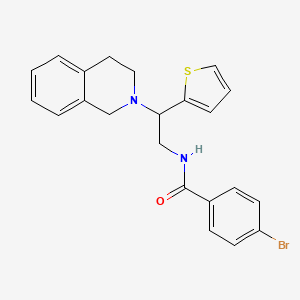
![N-[2-(dimethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2672257.png)
![1-phenyl-4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2672258.png)




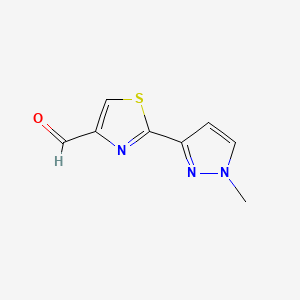

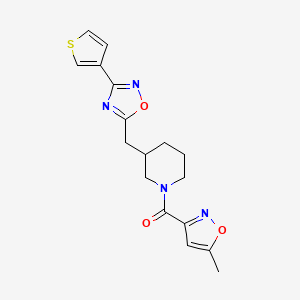
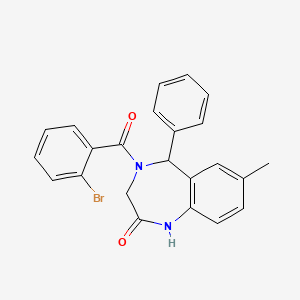
![(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2672276.png)
